molecular formula C19H27N3O4 B4254446 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone

4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone

Cat. No. B4254446
M. Wt: 361.4 g/mol
InChI Key: OVMIVAWAPSOUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone, also known as DPPE, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPPE is a piperazinone derivative that exhibits both anxiolytic and antidepressant properties.

Mechanism of Action

The exact mechanism of action of 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone is not fully understood, but it is thought to act as a partial agonist at the benzodiazepine site of the GABA-A receptor. This results in an increase in the activity of GABA, an inhibitory neurotransmitter, which leads to a reduction in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. It has also been shown to have analgesic effects in animal models of neuropathic pain. 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone has been shown to increase the activity of GABA, which leads to a reduction in anxiety and an improvement in mood. 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone has also been shown to have an inhibitory effect on the release of glutamate, an excitatory neurotransmitter, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has been extensively studied in animal models, and its mechanism of action is well understood. However, 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone. One area of research is to further investigate its potential therapeutic applications in the treatment of anxiety, depression, and neuropathic pain. Another area of research is to investigate the long-term effects of 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone and its potential for abuse. Additionally, future research could focus on developing more soluble forms of 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone and investigating its effects in human clinical trials.
Conclusion:
4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone is a synthetic compound that has been widely studied for its potential therapeutic applications in the treatment of anxiety, depression, and neuropathic pain. It exhibits anxiolytic and antidepressant effects in animal models and has been shown to act as a partial agonist at the benzodiazepine site of the GABA-A receptor. 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone has several advantages for lab experiments, but also has some limitations. Future research could focus on further investigating its therapeutic applications and developing more soluble forms of 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone.

Scientific Research Applications

4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone has been studied for its potential therapeutic applications in the treatment of anxiety and depression. It has been shown to have anxiolytic effects in animal models of anxiety and to exhibit antidepressant effects in animal models of depression. 4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone has also been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-25-15-6-5-14(17(11-15)26-2)13-22-10-7-20-19(24)16(22)12-18(23)21-8-3-4-9-21/h5-6,11,16H,3-4,7-10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMIVAWAPSOUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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